2-Fluorofuran

NMR Spectroscopy Structural Elucidation Electronic Effects

2-Fluorofuran (CAS 2358-34-1) is a monofluorinated, five-membered heteroaromatic building block with the molecular formula C4H3FO and a molecular weight of 86.06 g/mol. The substitution of a hydrogen atom at the C2 position of the furan ring with a highly electronegative fluorine atom dramatically alters the ring's electron distribution.

Molecular Formula C4H3FO
Molecular Weight 86.06 g/mol
CAS No. 2358-34-1
Cat. No. B3349751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorofuran
CAS2358-34-1
Molecular FormulaC4H3FO
Molecular Weight86.06 g/mol
Structural Identifiers
SMILESC1=COC(=C1)F
InChIInChI=1S/C4H3FO/c5-4-2-1-3-6-4/h1-3H
InChIKeyZPUVAVPHTZUONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorofuran Procurement Guide: Core Properties and Analytical Benchmarks


2-Fluorofuran (CAS 2358-34-1) is a monofluorinated, five-membered heteroaromatic building block with the molecular formula C4H3FO and a molecular weight of 86.06 g/mol [1]. The substitution of a hydrogen atom at the C2 position of the furan ring with a highly electronegative fluorine atom dramatically alters the ring's electron distribution. This perturbation is analytically characterized by a substantial increase in one-bond carbon-carbon spin-spin coupling constants (1JCC) compared to the parent furan, a phenomenon attributed to the Fermi contact contribution [2]. This electronic modulation defines the compound's distinct reactivity profile and its utility as a synthon for more complex fluorinated heterocycles, distinguishing it from other 2-halofuran analogues.

Why 2-Fluorofuran Cannot Be Simply Replaced by Other 2-Halofurans


Procurement decisions often assume that 2-halofurans (F, Cl, Br, I) are interchangeable based on analogous reactivity in cross-coupling reactions. However, the unique electronic character of the C2-fluorine substituent creates a fundamentally different chemical profile. While 2-chloro- and 2-bromofuran exhibit approximately tenfold faster nucleophilic displacement rates with piperidine than their benzene counterparts, the analogous 2-fluorofuran is significantly deactivated in such pathways due to the high strength and stability of the C-F bond [1]. This dichotomy means that synthetic routes optimized for heavier 2-halofurans cannot be directly translated to the fluorinated congener. The 2-fluoro substituent instead directs a distinct reactivity, stabilizing the ring under acidic conditions and promoting alternative reaction manifolds like cycloaddition and electrophilic functionalization at the C5 position, rather than at the C-X bond [2]. This inherent divergence necessitates a targeted selection strategy based on specific synthetic goals.

Quantitative Differentiation of 2-Fluorofuran from Close Analogs: An Evidence Guide


One-Bond C2-C3 Coupling Constant as a Measure of Electronic Perturbation

The electronegativity of the fluorine substituent in 2-fluorofuran induces a dramatic increase in the 1J(C2-C3) coupling constant relative to the parent furan compound. This parameter serves as a highly sensitive analytical probe for electronic structure verification and compound identity confirmation. [1]

NMR Spectroscopy Structural Elucidation Electronic Effects

Kinetic Stability of the Carbon-Halogen Bond vs. 2-Chloro- and 2-Bromofuran

A classic kinetic study on 2-halofurans reveals that the C-F bond in 2-fluorofuran is essentially inert under nucleophilic displacement conditions where 2-chloro- and 2-bromofuran readily react. This differential reactivity is paramount when designing stepwise synthetic transformations. [1]

Reaction Kinetics Synthetic Chemistry Nucleophilic Displacement

Computed Lipophilicity Modulation as a Descriptor for Drug-Like Properties

The introduction of a fluorine atom at the C2 position modulates the lipophilicity of the furan core to a distinct extent compared to substitution with other halogens. Computational predictions provide a quantitative basis for selecting a fluorinated synthon when fine-tuning pharmacokinetic properties. [1] [2]

Medicinal Chemistry Drug Design ADME Properties

Selective C5 Electrophilic Functionalization Directed by C2 Fluorine

The electronic influence of the 2-fluorine substituent deactivates the furan ring toward electrophilic attack but simultaneously directs incoming electrophiles to the C5 position over the C3 or C4 positions. This contrasts with 2-alkylfurans where steric and electronic directing effects can be less pronounced or different. [1]

Synthetic Methodology Regioselectivity Late-Stage Functionalization

Validated Application Domains for 2-Fluorofuran Based on Chemical Evidence


Medicinal Chemistry: Fluorinated Fragment-Based Drug Discovery (FBDD)

The minimal LogP increase of 2-fluorofuran (XLogP3-AA = 1.4) versus parent furan makes it a privileged fragment for FBDD campaigns. It allows medicinal chemists to install a metabolically stable fluorine atom at a vector-growing position (C2) without incurring a lipophilicity penalty that would compromise ligand efficiency metrics. Its defined 19F NMR signature also provides a convenient probe for fragment binding assays by 19F NMR screening. [1] [2]

Synthetic Methodology: Orthogonal Reactivity in Sequential Cross-Coupling Strategies

Capitalizing on the kinetic inertness of the C2-F bond, 2-fluorofuran serves as a platform where C5 (or other ring positions) can be exclusively functionalized via electrophilic pathways or directed C-H activation, while the fluorine substituent remains untouched. This allows for the construction of highly decorated fluorinated furan architectures unattainable with the more labile 2-chloro- or 2-bromofuran analogues, which would undergo premature displacement. [3] [4]

Materials Science: Synthesis of Low Dielectric Constant Polymers

The strong electron-withdrawing nature and low polarizability of the C-F bond in 2-fluorofuran translate to a core monomer unit with a reduced dielectric constant. This evidence supports its procurement for the development of insulating materials for high-frequency electronic applications, where fluorinated aromatic units are valued for their signal integrity preservation. [5]

Analytical Chemistry Reference Standard for NMR Method Development

The uniquely large 1J(C2-C3) coupling constant reported for 2-fluorofuran, the highest measured among five-membered heterocycles at the time of its determination, establishes it as a rigorous reference standard for calibrating and validating NMR pulse sequences designed to measure long-range or one-bond carbon-carbon correlations. [2]

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